

# The Ergot Alkaloids of *Claviceps*: A Technical Guide to Natural Sources and Biosynthesis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Ergoline**

Cat. No.: **B1233604**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Ergot alkaloids, a class of indole derivatives produced by fungi of the genus *Claviceps*, have a long and storied history, from causing devastating epidemics of ergotism to providing invaluable compounds for modern medicine. Their structural similarity to neurotransmitters like serotonin, dopamine, and noradrenaline underpins their wide range of pharmacological activities, making them crucial for the treatment of migraines, postpartum hemorrhage, and Parkinson's disease. [1][2] This technical guide provides an in-depth exploration of the natural sources and biosynthesis of **ergoline** alkaloids in *Claviceps* species, with a focus on providing researchers and drug development professionals with a comprehensive understanding of the underlying biochemistry and genetics, as well as practical methodologies for their study.

## Natural Sources of Ergoline Alkaloids

The primary natural sources of **ergoline** alkaloids are the sclerotia (ergots) of various *Claviceps* species, which are parasitic fungi that infect the ovaries of grasses and cereals. [3][4] The composition and concentration of alkaloids can vary significantly depending on the *Claviceps* species, the host plant, and environmental conditions. [4][5] While over 400 plant species can be infected by *Claviceps purpurea* alone, commercial production for pharmaceuticals has traditionally relied on field cultivation on rye. [4] However, saprophytic submerged fermentation of selected high-yielding *Claviceps* strains now accounts for a significant portion of industrial production. [6][7]

Different *Claviceps* species are known for producing distinct classes of **ergoline** alkaloids:

- *Claviceps purpurea* is the most well-known species and is a source of a wide array of alkaloids, including the complex ergopeptines like ergotamine and ergocryptine, as well as simpler lysergic acid amides like ergometrine.[4][5][8]
- *Claviceps fusiformis* typically produces clavine alkaloids, such as agroclavine and elymoclavine, as its end products.[9][10][11]
- *Claviceps paspali* is a notable producer of simple lysergic acid derivatives.[7]
- *Claviceps africana*, the sorghum ergot pathogen, primarily produces dihydroergosine.[5]

## Biosynthesis of Ergoline Alkaloids

The biosynthesis of all **ergoline** alkaloids originates from two primary precursors: the amino acid L-tryptophan and the isoprenoid dimethylallyl diphosphate (DMAPP).[9][12] The pathway can be broadly divided into three main stages: the formation of the **ergoline** ring scaffold, and the subsequent modifications leading to the diverse classes of alkaloids. The genes encoding the biosynthetic enzymes are typically found clustered together in the fungal genome, which facilitates their coordinated regulation.[2][9][13]

## Formation of the Ergoline Ring

The initial steps leading to the formation of the tetracyclic **ergoline** ring are common to all ergot alkaloid-producing fungi.[9]

- Prenylation of Tryptophan: The committed step in the pathway is the prenylation of L-tryptophan at the C4 position of the indole ring with DMAPP. This reaction is catalyzed by the enzyme dimethylallyltryptophan synthase (DMATS), encoded by the *dmaW* gene.[2][9]
- N-methylation and Oxidation: The resulting dimethylallyltryptophan (DMAT) undergoes N-methylation by an N-methyltransferase.[2]
- Formation of Chanoclavine-I: A series of oxidative reactions and cyclizations, catalyzed by a catalase and a FAD-dependent oxidoreductase, leads to the formation of the first tricyclic intermediate, chanoclavine-I.[2]

- Conversion to Agroclavine/Festuclavine: Chanoclavine-I is then converted to its aldehyde, which is a key branch point. Depending on the specific EasA enzyme present, the pathway can lead to either agroclavine (with an unsaturated D-ring) or festuclavine (with a saturated D-ring).[4][5]

## Diversification of the Ergoline Scaffold

From agroclavine, the pathway diverges to produce the various classes of **ergoline** alkaloids.

- Clavine Alkaloids: In species like *C. fusiformis*, the pathway often terminates at clavine alkaloids such as agroclavine and its oxidized derivative, elymoclavine.[10][11]
- Lysergic Acid and its Derivatives: In *C. purpurea* and *C. paspali*, agroclavine is further oxidized to lysergic acid. This complex transformation is catalyzed by a cytochrome P450 monooxygenase encoded by the cloA gene.[10] Lysergic acid is the precursor to:
  - Simple Lysergic Acid Amides: These include compounds like ergometrine and lysergic acid  $\alpha$ -hydroxyethylamide, formed by the condensation of lysergic acid with an amino acid or an amino alcohol.
  - Ergopeptines: These are the most complex ergot alkaloids, consisting of a lysergic acid moiety linked to a cyclic tripeptide. Their synthesis is catalyzed by large multienzyme complexes called lysergyl peptide synthetases (LPS), which are non-ribosomal peptide synthetases (NRPSs). The genes encoding these enzymes, such as IpsA and IpsB, are part of the ergot alkaloid synthesis (eas) gene cluster.[9][11]

## Quantitative Data on Ergoline Alkaloid Production

The production of **ergoline** alkaloids is highly variable and depends on the *Claviceps* strain, culture conditions, and the specific alkaloids being produced. The following tables summarize some reported production yields.

Table 1: **Ergoline** Alkaloid Production in Submerged Cultures of *Claviceps* Species

| Claviceps Species                                                  | Strain        | Primary Alkaloids                                                        | Production Medium Highlights                | Max. Titer (mg/L)              | Reference            |
|--------------------------------------------------------------------|---------------|--------------------------------------------------------------------------|---------------------------------------------|--------------------------------|----------------------|
| <i>C. purpurea</i>                                                 | 275 FI        | Ergotamine                                                               | Sucrose and citric acid                     | ~500 (total peptide alkaloids) | <a href="#">[14]</a> |
| <i>C. purpurea</i>                                                 | Cp-1          | Ergometrine                                                              | With 500 $\mu$ M SAHA (epigenetic modifier) | 179.7 (total alkaloids)        | <a href="#">[15]</a> |
| <i>C. paspali</i>                                                  | CCM 8062      | Ergometrine,<br>Engine,<br>Lysergic acid $\alpha$ -<br>hydroxyethylamide | After clavine conversion                    | 2130 (total alkaloids)         | <a href="#">[7]</a>  |
| <i>C. purpurea</i><br>CCM F-733 &<br><i>C. paspali</i><br>CCM 8061 | Mixed Culture | Lysergic acid $\alpha$ -<br>hydroxyethylamide,<br>Elymoclavine           | Mixed fermentation                          | 4890 (total alkaloids)         | <a href="#">[7]</a>  |

Table 2: Clavine Alkaloid Production by *Claviceps purpurea* var. *agropyri* on Solid Media

| Solid Medium (150g) | Pyroclavine ( $\mu$ g) | Festuclavine e ( $\mu$ g) | Agroclavine ( $\mu$ g) | Total Clavines ( $\mu$ g) | Reference |
|---------------------|------------------------|---------------------------|------------------------|---------------------------|-----------|
| White Rice          | -                      | -                         | -                      | 2220.5 $\pm$ 564.1        |           |
| Brown Rice          | -                      | -                         | -                      | 920.0 $\pm$ 463.6         |           |
| Rye                 | -                      | -                         | -                      | 595.4 $\pm$ 52.1          |           |

Note: Individual clavine amounts were not specified in the summary.

## Experimental Protocols

This section provides an overview of key experimental methodologies for the study of **ergoline** alkaloids in *Claviceps* species.

### Culture and Fermentation

Media Composition:

- T25 Medium (for liquid culture): Sucrose 300 g/L, citric acid 15 g/L, yeast extract 0.1 g/L,  $\text{Ca}(\text{NO}_3)_2$  1 g/L,  $\text{KH}_2\text{PO}_4$  0.5 g/L,  $\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$  0.25 g/L, KCl 0.12 g/L,  $\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$  0.007 g/L,  $\text{ZnSO}_4 \cdot 7\text{H}_2\text{O}$  0.006 g/L. Adjust pH to 5.2 with 25%  $\text{NH}_4\text{OH}$ .
- Modified Stoll et al. Medium (for liquid or solid culture): Sucrose 100 g/L, asparagine 10 g/L,  $\text{Ca}(\text{NO}_3)_2$  1 g/L,  $\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$  0.25 g/L,  $\text{KH}_2\text{PO}_4$  0.25 g/L, KCl 0.1 g/L,  $\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$  0.33 g/L,  $\text{ZnSO}_4 \cdot 7\text{H}_2\text{O}$  0.27 g/L, yeast extract 0.1 g/L, cysteine hydrochloride 0.01 g/L. Adjust pH to 5.0 with  $\text{NH}_4\text{OH}$ .<sup>[8][16]</sup>
- PDA-based *Claviceps* Medium (for solid culture): PDA 36 g/L, yeast extract 2 g/L, malt extract 10 g/L, sucrose 10 g/L, agar 5 g/L.<sup>[1]</sup>

Inoculum Preparation and Fermentation:

- Pre-culture *Claviceps* on agar slants (e.g., T2 agar) for 21 days at 25°C.<sup>[17]</sup>
- Transfer two pieces of the agar culture ( $1 \times 2 \text{ cm}^2$ ) to a 500 mL Erlenmeyer flask containing 100 mL of seed culture medium.<sup>[17]</sup>
- Incubate for 6 days at 25°C with shaking at 150 rpm.<sup>[17]</sup>
- Transfer 20 mL of the seed culture to a 1 L Erlenmeyer flask containing 170 mL of fermentation medium.<sup>[17]</sup>
- Incubate for 12 days at 25°C with shaking at 150 rpm.<sup>[17]</sup>

### Ergoline Alkaloid Extraction

From Liquid Culture:

- Adjust the pH of the culture filtrate to 8.5 with saturated aqueous  $\text{Na}_2\text{CO}_3$ .[\[17\]](#)
- Perform a liquid-liquid extraction twice with an equal volume of chloroform.[\[17\]](#)
- Combine the chloroform extracts and evaporate to dryness under vacuum.

From Solid Media/Mycelia:

- Extract the culture with 300 mL of a chloroform:25% aqueous  $\text{NH}_3$  (500:1) solution.[\[17\]](#)
- Evaporate the chloroform extract to dryness in a vacuum evaporator.

## Analytical Methods

High-Performance Liquid Chromatography (HPLC):

- Column: C18 reversed-phase column (e.g., Agilent, 4.6 x 150 mm, 5  $\mu\text{m}$ ).[\[17\]](#)
- Mobile Phase: A gradient of solvent A (water with 0.1%  $(\text{NH}_4)_2\text{CO}_3$ ) and solvent B (75% acetonitrile).[\[17\]](#)
- Gradient: 13%–43% B from 0–12 min, 43% B for 1 min, 13% B for 1 min.[\[17\]](#)
- Flow Rate: 1.2 mL/min.[\[17\]](#)
- Detection: UV or fluorescence detection. For fluorescence, excitation at 235 nm and emission at 340 nm can be used for some alkaloids.[\[18\]](#)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS provides high sensitivity and specificity for the quantification and identification of **ergoline** alkaloids.[\[19\]](#)[\[20\]](#)

- Ionization: Electrospray ionization (ESI) in positive mode is commonly used.[\[19\]](#)
- MS Parameters: Cone voltage, collision energy, and precursor/product ion m/z values need to be optimized for each specific alkaloid.[\[19\]](#)

- Untargeted Analysis: High-resolution mass spectrometry (e.g., Q-TOF) allows for the identification of novel or unexpected **ergoline** alkaloids.[21]

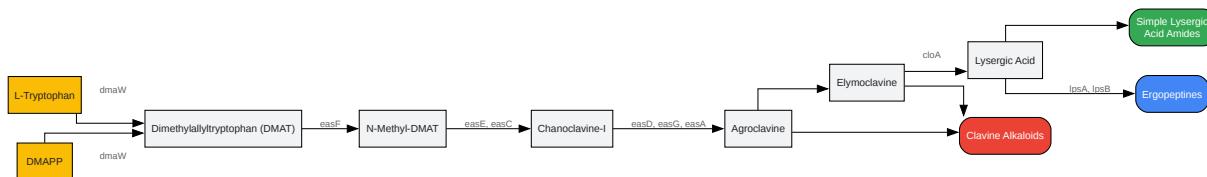
## Molecular Biology Techniques

### Gene Knockout using CRISPR/Cas9:

A ribonucleoprotein (RNP)-based CRISPR/Cas9 system has been shown to be highly efficient for gene editing in *C. purpurea*.[6][22]

- Protoplast Preparation: Generate protoplasts from *C. purpurea* mycelia using a lysing enzyme solution.[22]
- RNP Assembly: Assemble the purified Cas9 protein and in vitro transcribed guide RNA (gRNA) in vitro to form the RNP complex.[6][22]
- Transformation: Co-transform the protoplasts with the RNP complex and a donor DNA template containing a selectable marker (e.g., hygromycin resistance) flanked by homologous regions to the target gene.[6][22]
- Selection and Screening: Select for transformants on a medium containing the appropriate antibiotic and screen for the desired gene knockout by PCR.[6][22][23]

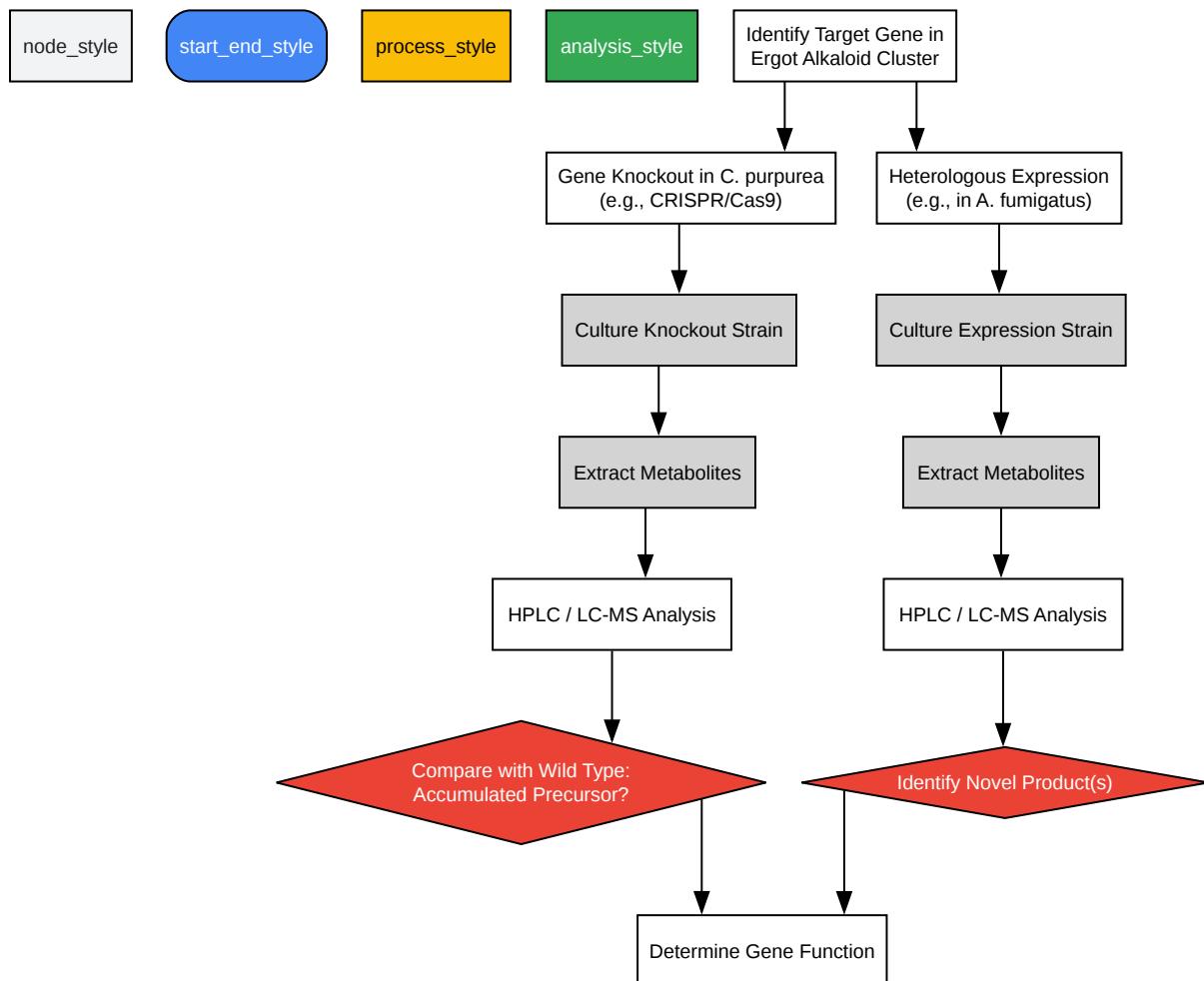
### Heterologous Expression:


The expression of *Claviceps* **ergoline** alkaloid biosynthesis genes in a host organism like *Aspergillus fumigatus* can be a powerful tool for functional characterization and for producing specific alkaloids.[13]

- Gene Cloning: Clone the target *Claviceps* gene (e.g., cloA) into an expression vector suitable for the host.
- Host Strain: Use a mutant strain of the host that provides the necessary precursors for the expressed enzyme. For example, an *A. fumigatus* strain engineered to produce agroclavine can be used to test the function of cloA.[13]
- Transformation and Expression: Transform the host strain with the expression vector and culture under conditions that induce gene expression.

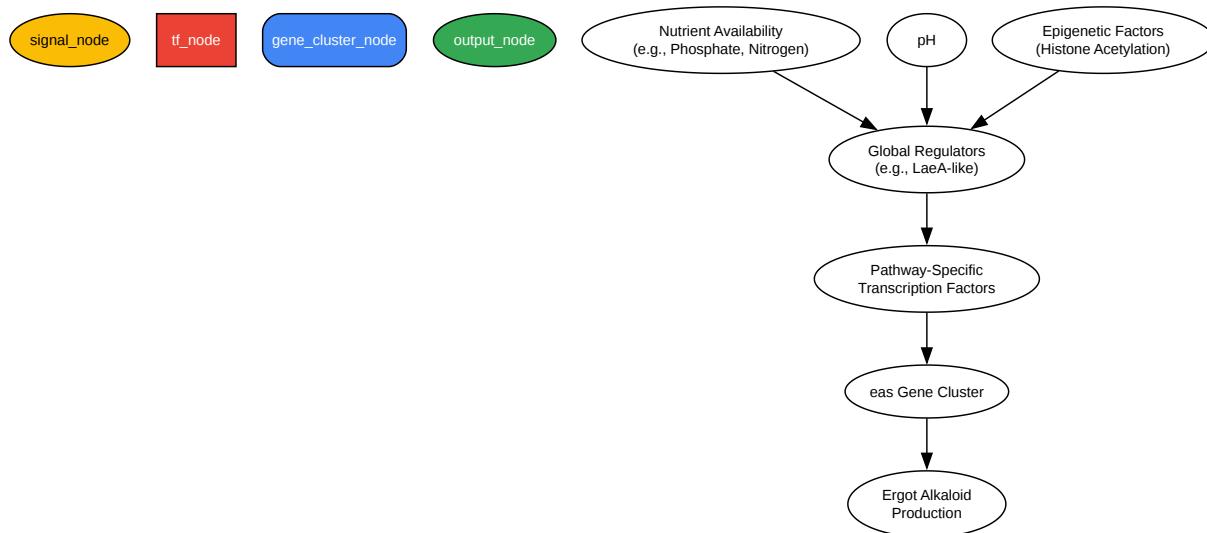
- Metabolite Analysis: Analyze the culture extracts by HPLC or LC-MS/MS to identify the products of the heterologously expressed enzyme.[13]

## Visualizations


### Biosynthetic Pathway of Ergoline Alkaloids



[Click to download full resolution via product page](#)


Caption: Biosynthetic pathway of **ergoline** alkaloids in *Claviceps*.

## Experimental Workflow for Gene Function Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for determining the function of a gene in the **ergoline** alkaloid pathway.

## Regulation of the Ergot Alkaloid Synthesis (eas) Gene Cluster

[Click to download full resolution via product page](#)

Caption: Putative regulatory network of **ergoline** alkaloid biosynthesis in *Claviceps*.

## Conclusion

The study of **ergoline** alkaloids in *Claviceps* species remains a dynamic field with significant implications for medicine and agriculture. A thorough understanding of their natural sources, biosynthetic pathways, and the factors regulating their production is essential for the development of new pharmaceuticals and for mitigating the risks of ergotism. The methodologies outlined in this guide provide a foundation for researchers to further explore the fascinating biology of these potent fungal metabolites and to harness their potential for therapeutic applications. The continued application of advanced analytical and molecular techniques will undoubtedly uncover new alkaloids and provide deeper insights into the intricate regulation of their biosynthesis.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [apsjournals.apsnet.org](https://apsjournals.apsnet.org) [apsjournals.apsnet.org]
- 2. Alkaloid Cluster Gene *ccsA* of the Ergot Fungus *Claviceps purpurea* Encodes Chanoclavine I Synthase, a Flavin Adenine Dinucleotide-Containing Oxidoreductase Mediating the Transformation of N-Methyl-Dimethylallyltryptophan to Chanoclavine I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 4. Ergot Alkaloids of the Family Clavicipitaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [apsjournals.apsnet.org](https://apsjournals.apsnet.org) [apsjournals.apsnet.org]
- 6. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 7. [chemistry.mdma.ch](https://chemistry.mdma.ch) [chemistry.mdma.ch]
- 8. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 9. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 10. Comparison of Ergot Alkaloid Biosynthesis Gene Clusters in *Claviceps* Species Indicates Loss of Late Pathway Steps in Evolution of *C. fusiformis* - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [journals.asm.org](https://journals.asm.org) [journals.asm.org]
- 12. Video: Detection of Regulated Ergot Alkaloids in Food Matrices by Liquid Chromatography-Trapped Ion Mobility Spectrometry-Time-of-Flight Mass Spectrometry [jove.com]
- 13. Heterologous Expression of Lysergic Acid and Novel Ergot Alkaloids in *Aspergillus fumigatus* - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ergotamine Production in Submerged Culture and Physiology of *Claviceps purpurea* - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Epigenetic modification enhances ergot alkaloid production of *Claviceps purpurea* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Comparative Ergot Alkaloid Elaboration by Selected Plectenchymatic Mycelia of *Claviceps purpurea* through Sequential Cycles of Axenic Culture and Plant Parasitism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scirp.org [scirp.org]
- 18. researchgate.net [researchgate.net]
- 19. A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids in Cereal-Based Baby Food from the Belgian Market - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. Efficient genome editing in *Claviceps purpurea* using a CRISPR/Cas9 ribonucleoprotein method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Ergot Alkaloids of *Claviceps*: A Technical Guide to Natural Sources and Biosynthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1233604#natural-sources-and-biosynthesis-of-ergoline-alkaloids-in-claviceps-species>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)